Lcklsl
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Overview
Description
Lcklsl is an N-terminal hexapeptide that acts as a competitive inhibitor of annexin A2. This compound effectively prevents the binding of tissue plasminogen activator to annexin A2 while also inhibiting the generation of plasmin. Additionally, this compound exhibits anti-angiogenic properties, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lcklsl can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the purification steps are scaled up accordingly. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Lcklsl undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: The amino acid residues in this compound can participate in substitution reactions with other chemical groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction
Major Products Formed
Oxidation: Disulfide-linked this compound dimers.
Reduction: Free thiol-containing this compound.
Substitution: Modified this compound with substituted amino acid residues
Scientific Research Applications
Lcklsl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting annexin A2 and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in inhibiting angiogenesis and plasmin generation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Lcklsl exerts its effects by competitively inhibiting annexin A2. This inhibition prevents the binding of tissue plasminogen activator to annexin A2, thereby reducing the generation of plasmin. The anti-angiogenic properties of this compound are attributed to its ability to inhibit vascular endothelial growth factor-induced activity of tissue plasminogen activator under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Lcklsl acetate: A salt form of this compound with improved solubility and stability.
This compound hydrochloride: Another salt form with similar biological activity but different physicochemical properties
Uniqueness
This compound is unique due to its specific inhibition of annexin A2 and its dual role in inhibiting plasmin generation and angiogenesis. This combination of properties makes it a valuable compound for research in various fields, including cancer therapy and vascular biology .
Properties
Molecular Formula |
C30H57N7O8S |
---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H57N7O8S/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
HTBYABHLBWELKC-BTNSXGMBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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